molecular formula C18H15NO4 B14124104 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione CAS No. 904511-86-0

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione

Cat. No.: B14124104
CAS No.: 904511-86-0
M. Wt: 309.3 g/mol
InChI Key: RRMJKCUNUBXHLO-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione is a complex organic compound that features a unique combination of a benzodioxin ring and an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the benzodioxin ring with the indole structure. This can be done using a Friedel-Crafts alkylation reaction, where the benzodioxin is alkylated with the indole derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid derivative.

    Reduction: The major product would be the reduced form of the indole ring.

    Substitution: The major products would be halogenated derivatives of the indole ring.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of novel polymers with unique electronic properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the indole ring can participate in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin: A simpler compound with similar structural features.

    Indole-2,3-dione: Another compound with an indole ring but lacking the benzodioxin moiety.

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-5-methyl-1H-indole-2,3-dione is unique due to the combination of the benzodioxin and indole structures, which imparts unique chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

904511-86-0

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-methylindole-2,3-dione

InChI

InChI=1S/C18H15NO4/c1-11-6-7-14-13(8-11)17(20)18(21)19(14)9-12-10-22-15-4-2-3-5-16(15)23-12/h2-8,12H,9-10H2,1H3

InChI Key

RRMJKCUNUBXHLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3COC4=CC=CC=C4O3

solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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